1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene
Overview
Description
1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol. This compound is characterized by a benzene ring substituted with three methoxy groups and a 2-nitroethenyl group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene can be synthesized through several synthetic routes. One common method involves the nitration of 1,3,5-trimethoxybenzene using nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-nitration and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration techniques. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Halogenation reactions produce halogenated derivatives of the compound.
Scientific Research Applications
1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications extend to fields such as medicinal chemistry, where it is used to develop new drugs and therapeutic agents.
Mechanism of Action
1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene is similar to other nitro-substituted benzene derivatives, such as 1,3,5-trimethoxybenzene and 2-nitroethenylbenzene. its unique combination of methoxy and nitro groups gives it distinct chemical and biological properties. This compound is particularly useful in research due to its stability and reactivity, making it a valuable tool in synthetic chemistry and drug development.
Comparison with Similar Compounds
1,3,5-Trimethoxybenzene
2-Nitroethenylbenzene
1,3,5-Trimethoxy-2-nitrobenzene
1,3,5-Trimethoxy-4-nitrobenzene
Properties
IUPAC Name |
1,3,5-trimethoxy-2-(2-nitroethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHPFHDNYKOMAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849407 | |
Record name | 1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216433-58-8 | |
Record name | 1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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